molecular formula C15H14N2O2 B1215165 Propyl beta-carboline-3-carboxylate CAS No. 76808-18-9

Propyl beta-carboline-3-carboxylate

Cat. No. B1215165
CAS RN: 76808-18-9
M. Wt: 254.28 g/mol
InChI Key: WGRVAGIQTHEEQW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

PrCC interacts with various biological targets, including benzodiazepine receptors . Studies have demonstrated that PrCC exhibits high affinity binding to these receptors in human brain tissue. Its binding profile is similar to that of diazepam and flunitrazepam , suggesting a shared pharmacological specificity .

Scientific Research Applications

Benzodiazepine Receptor Interaction

Propyl beta-carboline-3-carboxylate has shown significant interactions with benzodiazepine receptors. It is found that certain esters of beta-carboline-3-carboxylic acid, including the propyl ester, exhibit affinity for benzodiazepine receptors in bovine cortex membranes. This affinity is influenced by the molecular size, hydrophobicity, and electronic parameters of the ester alcohol component of these beta-carbolines (Lippke et al., 1983).

Antagonistic Effects in Behavioral Studies

In studies on mice, Propyl beta-carboline-3-carboxylate (beta-CCP) demonstrated antagonistic effects in passive avoidance tests influenced by benzodiazepines like diazepam. Beta-CCP blocked the impairing effects of diazepam on passive avoidance behavior, indicating its role as an antagonist in these tests (Nagatani & Yamamoto, 1991).

Modulation of GABA Binding

Research shows that the propyl ester of beta-carboline-3-carboxylic acid can enhance low-affinity GABA binding, acting as a benzodiazepine agonist. This modulation of GABA binding supports the hypothesis that the actions of beta-carboline esters, including propyl beta-carboline-3-carboxylate, are mediated through a GABA-benzodiazepine receptor complex (Skerritt et al., 1982).

Behavioral Actions in Anxiety and Exploratory Behaviour

Propyl beta-carboline-3-carboxylate has been assessed for its effects in tests of anxiety and exploratory behavior. It significantly reduced social interaction time without affecting locomotor activity, indicating anxiogenic action. In exploratory tests, it reduced head-dipping and rearing, which are typical exploratory behaviors. These findings are consistent with those observed for other structurally related beta-carbolines (File et al., 1984).

Differential Pharmacological Effects

The pharmacological effects of beta-carboline-3-carboxylic acid esters, including the propyl ester, have been studied both in vitro and in vivo. These esters are potent inhibitors of 3H-flunitrazepam binding in the rat cerebellum and cerebral cortex. Notably, the propyl ester differs from other esters in its lack of proconvulsant activity and its antagonistic action against convulsions induced by other beta-carboline esters (Oakley & Jones, 1982).

Future Directions

: Chiu P, Chiu S, Mishra RK. “Characteristics of [3H] propyl beta-carboline-3-carboxylate binding to benzodiazepine receptors in human brain.” Research Communications in Chemical Pathology and Pharmacology, 44(2), 199-213 (1984). Link

properties

IUPAC Name

propyl 9H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-2-7-19-15(18)13-8-11-10-5-3-4-6-12(10)17-14(11)9-16-13/h3-6,8-9,17H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRVAGIQTHEEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227627
Record name Propyl beta-carboline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl beta-carboline-3-carboxylate

CAS RN

76808-18-9
Record name Propyl beta-carboline-3-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076808189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl beta-carboline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
KW Gee, FJ Ehlert, HI Yamamura - Journal of Pharmacology and …, 1983 - Citeseer
The regulation of benzodiazepine receptor subtypes(BZ1 and BZ2) by y-aminobutync acid (GABA) was studied by assessing the effect of GABA on flunitrazepam(FLU) binding to [3H] …
Number of citations: 28 citeseerx.ist.psu.edu
KW Gee, M Morelli, HI Yamamura - Biochemical and Biophysical Research …, 1982 - Elsevier
The competitive inhibition of [ 3 H]-flunitrazepam binding by CL 218872 and propyl beta-carboline-3-carboxylate (PCC), non-benzodiazepine compounds that show differential affinities …
Number of citations: 21 www.sciencedirect.com
A Stevenson, PB Wingrove, PJ Whiting… - Molecular …, 1995 - ASPET
… addition, the potentiation observed is competitive with that of loreclezole, and other beta-carbolines, such as ethyl-beta-carboline-3-carboxylate and propyl-beta-carboline-3-carboxylate…
Number of citations: 81 molpharm.aspetjournals.org
P Chiu, S Chiu, RK Mishra - Research communications in chemical …, 1984 - europepmc.org
… In the present study, we demonstrated saturable, high affinity binding of [3H] propyl beta-carboline-3-carboxylate [3H] PrCC) in normal human frontal cerebral cortex and cerebellum …
Number of citations: 1 europepmc.org
JD Hirsch, RL Kochman, PR Sumner - Molecular Pharmacology, 1982 - ASPET
[3H] Propyl$-carboline-3-carboxylate(PrCC) was used as a ligand for in vitro binding studies of the mouse brain benzodiazepine receptor. Initial experiments showed that specific[3H] …
Number of citations: 68 molpharm.aspetjournals.org
RH Zobrist, HL Komiskey, TF Murray, WL Hayton - Neurobiology of Aging, 1984 - Elsevier
—The CA1 and CA4/area dentata subfields of the hippocampus in young, mature and old rats were examined for age-related change in propyl β-carboline-3-carboxylate (PrCC) binding…
Number of citations: 12 www.sciencedirect.com
KW Gee, LJ Lawrence, HI Yamamura - Molecular pharmacology, 1986 - ASPET
… t-Butylbicyclophosphorothionate (TBPS) produces dose-dependent enhancement of [3H]propyl beta-carboline-3-carboxylate ([3H]PCC, 40 pM) binding to the benzodiazepine1 (BZ1) …
Number of citations: 117 molpharm.aspetjournals.org
M Morelli, KW Gee, HI Yamamura - Life Sciences, 1982 - Elsevier
… PK 8165, a compound with reported anxiolytic properties, inhibited [3H]propyl beta-carboline-3-carboxylate labeled receptors in the cerebellum with an IC50 of 844 nM and 370 nM in …
Number of citations: 19 www.sciencedirect.com
JD Hirsch, RL Kochman - Archives internationales de …, 1983 - europepmc.org
… the binding of 3H-propyl beta-carboline-3-carboxylate to benzodiazepine receptors in mouse brain… Ni+2 inhibition of 3H-propyl beta-carboline-3-carboxylate binding, but was effective at …
Number of citations: 7 europepmc.org
KW Gee, FJ Ehlert, HI Yamamura - J. Pharmacol. Exp. Ther, 1983
Number of citations: 4

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